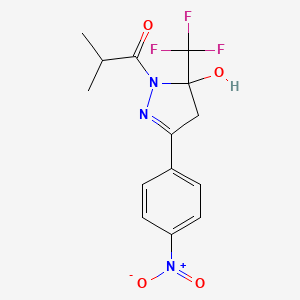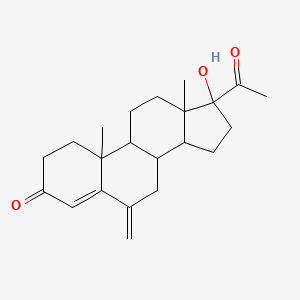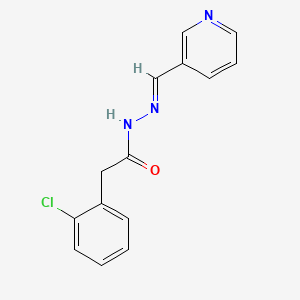![molecular formula C11H17O4P B5204288 butyl[(2-hydroxyphenoxy)methyl]phosphinic acid](/img/structure/B5204288.png)
butyl[(2-hydroxyphenoxy)methyl]phosphinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl[(2-hydroxyphenoxy)methyl]phosphinic acid, also known as BHMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. BHMP is a phosphonate compound that has been synthesized using different methods and has shown promising results in various studies.
Scientific Research Applications
Butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has been studied extensively for its potential applications in various fields, including medicinal chemistry, agriculture, and material science. In medicinal chemistry, this compound has shown promising results as an antibacterial and antifungal agent, and has been studied for its potential use in the treatment of infections caused by drug-resistant bacteria. In agriculture, this compound has been studied for its potential use as a herbicide, and has shown selective activity against certain weed species. In material science, this compound has been studied for its potential use as a flame retardant, and has shown excellent performance in reducing the flammability of different materials.
Mechanism of Action
The mechanism of action of butyl[(2-hydroxyphenoxy)methyl]phosphinic acid is not fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. This compound has been shown to inhibit the activity of enoyl-acyl carrier protein reductase, which is a key enzyme involved in the biosynthesis of fatty acids in bacteria and fungi. This inhibition leads to the disruption of cell wall synthesis and ultimately, cell death.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. In vitro studies have shown that this compound has antibacterial and antifungal activity against a wide range of microorganisms, including drug-resistant strains. This compound has also been shown to have herbicidal activity against certain weed species, and has been shown to reduce the flammability of different materials.
Advantages and Limitations for Lab Experiments
Butyl[(2-hydroxyphenoxy)methyl]phosphinic acid has several advantages as a research tool, including its low toxicity and broad-spectrum activity against different microorganisms. However, this compound has some limitations, including its limited solubility in water and its potential to interfere with certain assays due to its phosphonate group.
Future Directions
There are several future directions for research involving butyl[(2-hydroxyphenoxy)methyl]phosphinic acid. One potential area of research is the development of this compound-based antibacterial and antifungal agents for the treatment of drug-resistant infections. Another potential area of research is the development of this compound-based herbicides for selective weed control in agriculture. Additionally, this compound could be further studied for its potential use as a flame retardant in different materials.
Synthesis Methods
Butyl[(2-hydroxyphenoxy)methyl]phosphinic acid can be synthesized using different methods, including the reaction of butyl phosphonic acid with salicylic acid in the presence of a catalyst, or the reaction of butyl phosphonic acid with 2-hydroxybenzyl alcohol. The synthesis of this compound using these methods has been reported in various studies, and the purity and yield of the compound have been optimized using different parameters.
properties
IUPAC Name |
butyl-[(2-hydroxyphenoxy)methyl]phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17O4P/c1-2-3-8-16(13,14)9-15-11-7-5-4-6-10(11)12/h4-7,12H,2-3,8-9H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXNHUYJSOZGADW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCP(=O)(COC1=CC=CC=C1O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-5-{[methyl({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)amino]methyl}phenol](/img/structure/B5204207.png)
![2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-methyl-2-(4-morpholinyl)propyl]acetamide](/img/structure/B5204219.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-({5-[(3,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B5204228.png)

![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-4-phenylbutanamide](/img/structure/B5204248.png)
![6-(4-fluorophenyl)-5,7-diphenyl-2,3,6,7-tetrahydropyrrolo[3,4-e][1,4]diazepin-8(1H)-one](/img/structure/B5204252.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-2,2-diphenylacetamide](/img/structure/B5204270.png)

![5-methoxy-3-[(4-methylphenyl)sulfonyl]-1H-indole](/img/structure/B5204289.png)
![4-[(3-methoxyphenyl)amino]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5204290.png)
![3,4-dimethoxy-N'-{4-methoxy-3-[(pentafluorophenoxy)methyl]benzylidene}benzohydrazide](/img/structure/B5204294.png)
![1-[2-(1-adamantyl)ethoxy]-3-(tert-butylamino)-2-propanol hydrochloride](/img/structure/B5204297.png)
